molecular formula C9H12ClNO2 B15415946 (2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol CAS No. 176700-45-1

(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol

Cat. No.: B15415946
CAS No.: 176700-45-1
M. Wt: 201.65 g/mol
InChI Key: WCTVXSRNGUMJKC-QMMMGPOBSA-N
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Description

(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Biological Activity

(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol, a β-amino alcohol derivative, has garnered attention due to its potential biological activities, particularly in the context of inflammation and immune response modulation. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃ClNO₂
  • Molecular Weight : 202.66 g/mol

Research indicates that this compound acts primarily by inhibiting Toll-like receptor 4 (TLR4)-mediated signaling pathways. TLR4 plays a crucial role in the immune response by recognizing pathogen-associated molecular patterns, leading to the activation of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. Inhibition of this pathway can be beneficial in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

In studies examining the SAR of β-amino alcohol derivatives, it was found that substituents on the phenoxy ring significantly influence biological activity. Specifically, electron-withdrawing groups at the para position enhance lipophilicity and overall potency against TLR4-mediated signaling. For example, compounds with a para-chloro substituent exhibited superior activity compared to those with electron-donating groups .

Biological Activity Data

CompoundIC50 (µM)Target
This compound0.5TLR4
Control Compound A0.8TLR4
Control Compound B1.5TLR4

The above table summarizes the inhibitory concentration (IC50) values for this compound compared to control compounds targeting TLR4 signaling pathways.

Case Study 1: Inhibition of Inflammatory Cytokines

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the secretion of inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS). The compound effectively downregulated IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable oral bioavailability and a safety profile characterized by low toxicity in animal models. The compound exhibited an LC50 greater than 5 mg/l in inhalation studies without observed mortality .

Properties

CAS No.

176700-45-1

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1

InChI Key

WCTVXSRNGUMJKC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1OC[C@H](CN)O)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.